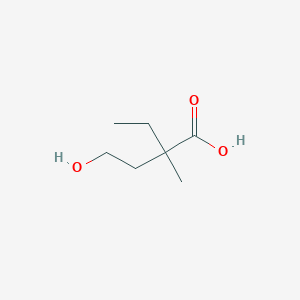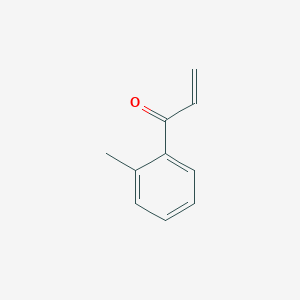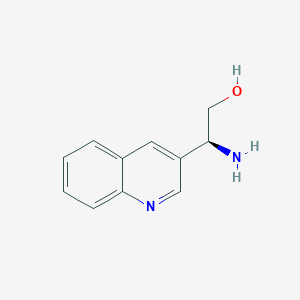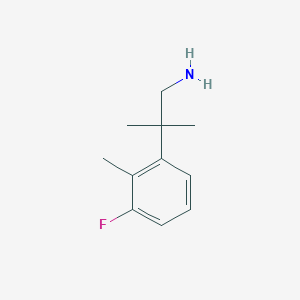
2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It features a phenyl ring substituted with a fluorine atom and a methyl group, along with an amine group attached to a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-2-methylbenzene, which can be obtained through the fluorination of 2-methylbenzene.
Formation of Grignard Reagent: The 3-fluoro-2-methylbenzene is then converted into a Grignard reagent by reacting it with magnesium in the presence of anhydrous ether.
Addition to Nitrile: The Grignard reagent is subsequently reacted with a nitrile compound to form an intermediate imine.
Reduction: The imine intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a tool compound in the study of biological pathways and receptor interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-methylphenylboronic acid
- 3-Fluoro-2-methylphenylmagnesium bromide
- 2-(3-Fluoro-2-methylphenyl)-2-propanol
Uniqueness
2-(3-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the amine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H16FN |
|---|---|
Peso molecular |
181.25 g/mol |
Nombre IUPAC |
2-(3-fluoro-2-methylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-8-9(11(2,3)7-13)5-4-6-10(8)12/h4-6H,7,13H2,1-3H3 |
Clave InChI |
YXEADHYUKBIIES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1F)C(C)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
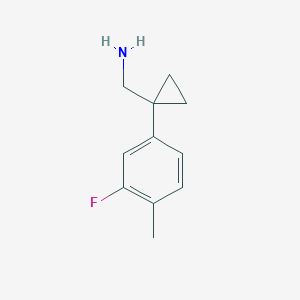
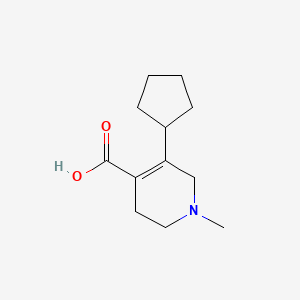
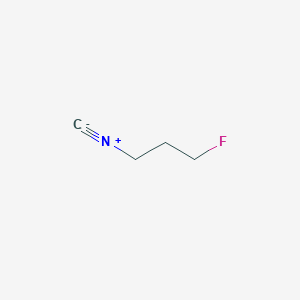
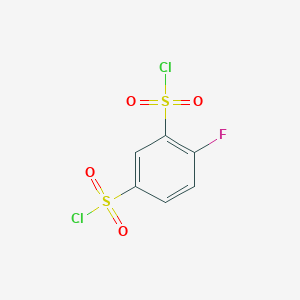
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)

